CARM1-IN-6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

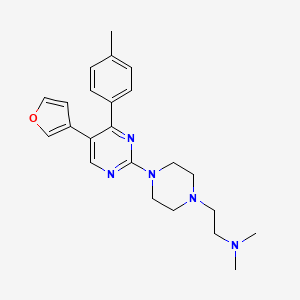

C23H29N5O |

|---|---|

分子量 |

391.5 g/mol |

IUPAC 名称 |

2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3 |

InChI 键 |

VMPLYSNCOLJRCV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C |

产品来源 |

United States |

Foundational & Exploratory

CARM1-IN-6 (iCARM1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of CARM1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended to serve as a valuable resource for researchers in the fields of oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

This compound, also known as iCARM1, is a small molecule inhibitor of CARM1. Its chemical and physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| Common Name | This compound, iCARM1 |

| CAS Number | 1269199-96-3[1] |

| Molecular Formula | C23H29N5O[1] |

| SMILES | O1C=CC(C2C(=NC(N3CCN(CCN(C)C)CC3)=NC=2)C2C=CC(=CC=2)C)=C1[1] |

| InChI Key | (Not explicitly found in search results) |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 391.51 g/mol | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Heavy Atom Count | 29 | [1] |

| Complexity | 488 | [1] |

| Solubility | Soluble in DMSO | [2] |

Pharmacological Properties

This compound is a selective inhibitor of CARM1, a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation.[3] Its dysregulation is implicated in several cancers, making it a promising therapeutic target.

In Vitro Activity

| Parameter | Value | Details | Source |

| IC50 (CARM1) | 12.3 μM | Inhibition of CARM1 methyltransferase activity | [1][2] |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer progression, particularly in breast cancer.[3][4] The inhibitor suppresses the expression of oncogenic estrogen/ERα-target genes while activating type I interferon (IFN) and IFN-induced genes (ISGs).[3][4]

Caption: this compound inhibits CARM1, leading to decreased methylation of its targets. This results in the suppression of estrogen/ERα-driven gene expression and the activation of the type I interferon pathway, ultimately inhibiting cancer cell growth and promoting an antitumor immune response.

Experimental Protocols

The following are summaries of key experimental protocols as described in the primary literature for the characterization of this compound.

In Vitro Methyltransferase Assay

Objective: To determine the inhibitory activity of this compound on CARM1's methyltransferase function.

Methodology:

-

Purified recombinant CARM1 protein is incubated with a synthetic peptide substrate (e.g., a peptide containing histone H3 arginine 17) and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).[5]

-

The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Following incubation, the reaction mixture is transferred to a filter membrane which captures the peptide substrate.

-

Unincorporated [3H]-SAM is washed away.

-

The radioactivity retained on the filter, corresponding to the methylated peptide, is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the in vitro methyltransferase assay to determine the IC50 of this compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to CARM1 within a cellular context.

Methodology:

-

Cells (e.g., HEK293T) are treated with either this compound or a vehicle control.[4]

-

The cells are harvested, lysed, and the resulting lysate is divided into aliquots.

-

Aliquots are heated to a range of temperatures.

-

The heated lysates are then centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

The amount of soluble CARM1 protein in the supernatant at each temperature is determined by Western blotting.

-

Binding of this compound to CARM1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound.

Conclusion

This compound (iCARM1) is a valuable tool for studying the biological functions of CARM1 and holds promise as a lead compound for the development of novel anticancer therapeutics. Its ability to modulate key signaling pathways in cancer cells provides a strong rationale for its further investigation in preclinical and clinical settings. This guide provides a foundational understanding of this compound to aid researchers in their exploration of this promising inhibitor.

References

- 1. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of CARM1-IN-6 (iCARM1)

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of CARM1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CARM1 as a Therapeutic Target

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and cell cycle regulation.[1] Dysregulation and overexpression of CARM1 have been implicated in the progression of numerous cancers, such as breast, colorectal, prostate, and lung cancer, often correlating with poor patient outcomes.[1] As a result, CARM1 has emerged as a promising therapeutic target for cancer intervention. This compound (also referred to as iCARM1) was developed as a potent and selective small-molecule inhibitor to probe CARM1 function and evaluate its therapeutic potential.[3][4][5][6]

Discovery of this compound

This compound was identified through a virtual screening process. This computational approach allows for the rapid in silico screening of large chemical libraries to identify potential inhibitor candidates that can then be synthesized and validated experimentally. While the specific details of the screening cascade for this compound are detailed in its primary publication, the general workflow for such a discovery process is outlined below.[7]

Chemical Synthesis

The synthesis of this compound involves a multi-step chemical process. The detailed reaction schemes and experimental procedures are outlined in the supplementary materials of the referenced scientific literature. A generalized synthetic scheme is described below for illustrative purposes.

General Protocol for Synthesis: The synthesis of inhibitors like this compound typically involves standard organic chemistry reactions. For instance, a common approach is the coupling of a substituted amine with a carboxylic acid derivative, followed by reactions to build the core scaffold, and finally purification using techniques like column chromatography and high-performance liquid chromatography (HPLC). Characterization is confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Selectivity

This compound is an effective and selective inhibitor of CARM1.[3] Its potency has been quantified through in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Reference |

|---|

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The selectivity of this compound is a critical attribute, ensuring that its biological effects are primarily due to the inhibition of CARM1 and not off-target enzymes. It has been shown to have better specificity and activity compared to previously known CARM1 inhibitors like EZM2302 and TP-064.[7]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|

| MCF7 | Growth Inhibition | Potent | [7] |

| MDA-MB-231 | Growth Inhibition | Potent |[7] |

Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways that are dependent on CARM1's enzymatic activity.

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator, promoting the transcription of oncogenic genes. This compound was found to suppress the expression of these critical estrogen/ERα-target genes, mirroring the effect of CARM1 gene knockdown. This leads to a reduction in cancer cell proliferation.[7]

Interestingly, beyond its inhibitory role, this compound was also shown to activate the transcription of Type I Interferon (IFN) and IFN-induced genes (ISGs). The CARM1 protein normally suppresses this pathway; therefore, its inhibition by this compound leads to the upregulation of these genes, which can promote an anti-tumor immune response.[7]

Preclinical Efficacy in Breast Cancer Models

The therapeutic potential of this compound was evaluated in vivo using mouse models of breast cancer. The inhibitor demonstrated significant anti-tumor activity, suppressing tumor growth. Furthermore, combination therapy of this compound with standard-of-care agents, such as endocrine therapy drugs or etoposide, showed synergistic effects in inhibiting breast tumor growth, highlighting its potential for use in combination regimens.[7]

Detailed Experimental Protocols

-

Principle: To measure the ability of this compound to inhibit the methyltransferase activity of CARM1.

-

Reagents: Recombinant human CARM1 enzyme, S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor, a suitable substrate (e.g., a histone H3 peptide), and a detection system to quantify methylation (e.g., radiometric, fluorescence, or mass spectrometry-based).

-

Procedure:

-

The CARM1 enzyme is incubated with varying concentrations of this compound in a reaction buffer.

-

The methyltransferase reaction is initiated by adding the substrate and SAM.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).

-

The reaction is stopped, and the level of substrate methylation is quantified using a suitable detection method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Principle: To assess the effect of this compound on the growth of cancer cell lines.

-

Reagents: Breast cancer cell lines (e.g., MCF7, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), and a reagent to measure cell viability (e.g., CellTiter-Glo®, MTT, or resazurin).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a period of 3 to 5 days.

-

At the end of the incubation period, the cell viability reagent is added to each well.

-

The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

-

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human breast cancer cells.

-

Procedure:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

-

Efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

References

- 1. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Histone Methyltransferase | 1269199-96-3 | Invivochem [invivochem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Target Specificity and Selectivity of CARM1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the target specificity and selectivity of inhibitors targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). As specific data for "CARM1-IN-6" is not publicly available, this document focuses on two well-characterized, potent, and selective CARM1 inhibitors: EZM2302 (GSK3359088) and TP-064 . These compounds serve as exemplary chemical probes for dissecting the biological functions of CARM1.

Introduction to CARM1

CARM1 is a Type I protein arginine methyltransferase that plays a crucial role in various cellular processes by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone substrates. This post-translational modification is critical in transcriptional regulation, DNA damage response, cell cycle progression, and RNA processing.[1] Due to its overexpression and oncogenic roles in cancers such as multiple myeloma and breast cancer, CARM1 has emerged as a significant therapeutic target.[1]

Overview of Representative CARM1 Inhibitors

EZM2302 (GSK3359088)

EZM2302 is a potent and orally active inhibitor of CARM1 with a biochemical IC50 of 6 nM.[2] It exhibits broad selectivity against other histone methyltransferases.[2] EZM2302 has been shown to induce cell stasis in multiple myeloma cell lines and demonstrates dose-dependent anti-tumor activity in xenograft models.[2]

TP-064

TP-064 is another potent and selective small-molecule inhibitor of CARM1, with a biochemical IC50 of less than 10 nM.[3] It is a valuable chemical probe for investigating the biological functions of CARM1 and its therapeutic potential, particularly in multiple myeloma.[3]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of CARM1 inhibitors is a critical aspect of their utility as research tools and potential therapeutics. The following tables summarize the inhibitory activity of EZM2302 and TP-064 against a panel of protein methyltransferases.

Table 1: Selectivity Profile of EZM2302

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. CARM1 |

| CARM1 (PRMT4) | 6 | - |

| PRMT1 | >10,000 | >1667 |

| PRMT3 | >10,000 | >1667 |

| PRMT5 | >10,000 | >1667 |

| PRMT6 | >10,000 | >1667 |

| PRMT8 | >10,000 | >1667 |

| EZH2 | >10,000 | >1667 |

| SETD7 | >10,000 | >1667 |

| G9a | >10,000 | >1667 |

Data compiled from publicly available information. EZM2302 shows broad selectivity against other histone methyltransferases.[2]

Table 2: Selectivity Profile of TP-064

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. CARM1 |

| CARM1 (PRMT4) | < 10 | - |

| PRMT6 | 1,300 | >130 |

| PRMT8 | 8,100 | >810 |

| PRMT1 | >10,000 | >1000 |

| PRMT3 | >10,000 | >1000 |

| PRMT5 | >10,000 | >1000 |

| PRMT7 | >10,000 | >1000 |

| PRMT9 | >10,000 | >1000 |

| 24 Other PKMTs & DNMTs | >10,000 | >1000 |

Data sourced from Nakayama et al., 2018.[4] PKMTs: Protein Lysine Methyltransferases; DNMTs: DNA Methyltransferases.

Note on Kinase Selectivity: While detailed kinase panel screening data for EZM2302 and TP-064 is not extensively published, the available literature suggests high selectivity against kinases. For novel inhibitors like CARM1-IN-3, it is recommended to conduct a broad kinase panel screen to identify potential off-target kinase inhibition.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor specificity and selectivity.

In Vitro Radiometric Methyltransferase Assay

This assay directly measures the enzymatic activity of CARM1 by quantifying the transfer of a radiolabeled methyl group.

Objective: To determine the IC50 of an inhibitor against CARM1 and other methyltransferases.

Materials:

-

Recombinant human CARM1 enzyme

-

Peptide or histone substrate (e.g., Histone H3)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)

-

Test inhibitor (e.g., EZM2302 or TP-064)

-

Unlabeled SAM (for quenching)

-

Filter plates (e.g., phosphocellulose)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a microplate, pre-incubate the CARM1 enzyme with the inhibitor dilutions for 30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and [³H]-SAM. Final concentrations are typically around 0.25 nM CARM1, 30 nM [³H]-SAM, and 250 nM peptide substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Quench the reaction by adding a high concentration of unlabeled SAM (e.g., 300 µM).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled methylated substrate.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Western Blot for Substrate Methylation

This assay assesses the ability of an inhibitor to block CARM1-mediated methylation of its substrates within a cellular context.

Objective: To evaluate the cellular potency of a CARM1 inhibitor.

Materials:

-

Cell line of interest (e.g., RPMI-8226 multiple myeloma cells)

-

CARM1 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-methylated PABP1, anti-CARM1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells and treat with increasing concentrations of the CARM1 inhibitor for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer. Note: To avoid CARM1 aggregation, it is recommended not to boil the samples. If heating is necessary, use a higher concentration of SDS (e.g., 6%) and heat at 70°C for 10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C. Also, probe for total CARM1 and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the concentration-dependent inhibition of substrate methylation.

Cellular Thermal Shift Assay (CETSA) - General Protocol

CETSA is a powerful method to verify target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.

Objective: To confirm the direct binding of an inhibitor to CARM1 in intact cells.

Materials:

-

Cell line of interest

-

CARM1 inhibitor

-

PBS with protease inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

Western blot materials (as described above)

Procedure:

-

Culture cells and treat them with the CARM1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes), followed by cooling.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.

-

Collect the supernatant and analyze the amount of soluble CARM1 by Western blot.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Signaling Pathways and Visualizations

CARM1 is implicated in several signaling pathways crucial for cellular function and often dysregulated in cancer.

CARM1 in Estrogen Receptor Signaling

In breast cancer, CARM1 acts as a coactivator for the estrogen receptor α (ERα). Upon estrogen stimulation, CARM1 is recruited to the promoters of ERα target genes, such as E2F1, leading to histone H3 arginine 17 methylation (H3R17me2) and transcriptional activation, which promotes cell cycle progression.[6]

CARM1 in Wnt/β-catenin Signaling

In colorectal cancer, CARM1 interacts with β-catenin and is recruited to the promoters of Wnt target genes. This enhances the transcriptional activity of β-catenin, leading to the expression of oncogenes and promoting cancer cell growth.[7]

Conclusion

The development of potent and selective CARM1 inhibitors like EZM2302 and TP-064 has provided invaluable tools for the scientific community. Their high specificity for CARM1 over other methyltransferases and kinases allows for precise interrogation of CARM1's functions in health and disease. The detailed experimental protocols and understanding of CARM1's role in key signaling pathways outlined in this guide will aid researchers in designing and interpreting experiments aimed at further elucidating the biology of CARM1 and its potential as a therapeutic target.

References

- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

iCARM1: A Potent and Selective Inhibitor of CARM1 Function - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in a myriad of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[2] Dysregulation of CARM1 activity has been increasingly implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of iCARM1, a novel and selective small-molecule inhibitor of CARM1, summarizing its mechanism of action, quantitative data, experimental protocols, and its impact on key signaling pathways.

iCARM1: Discovery and Mechanism of Action

iCARM1 (ZINC65534584) was identified through a virtual screening of the ZINC database, utilizing a pharmacophore model based on substrate-competitive inhibitors.[3] It demonstrates a higher specificity and activity towards CARM1 compared to previously identified inhibitors like EZM2302 and TP-064.[1][4] iCARM1 binds to the substrate-binding pocket of CARM1, thereby inhibiting its methyltransferase activity.[3] This inhibition has been shown to specifically block CARM1-mediated histone methylation, including H3R17me2a and H3R26me2a, in a dose-dependent manner.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for iCARM1 based on preclinical studies.

Table 1: In Vitro Inhibitory and Binding Activity of iCARM1

| Parameter | Value | Assay Details | Reference |

| IC50 | 12.3 µM | In vitro methylation assay using a synthetic peptide containing histone H3 arginine 17 (H3R17) | [3] |

| Kd | 0.67 µM (678.5 nM) | Surface Plasmon Resonance (SPR) analysis with immobilized CARM1 proteins | [6] |

Table 2: In Vitro Cytotoxicity (EC50) of iCARM1 in Breast Cancer Cell Lines

| Cell Line | Subtype | EC50 (µM) | Reference |

| MCF7 | ERα-positive | 1.797 ± 0.08 | [5] |

| T47D | ERα-positive | 4.74 ± 0.19 | [5] |

| BT474 | ERα-positive | 2.13 ± 0.33 | [5] |

| MDA-MB-231 | Triple-Negative | 3.75 ± 0.35 | [1] |

| MDA-MB-468 | Triple-Negative | 2.02 ± 0.18 | [1] |

| HCC1806 | Triple-Negative | 2.83 ± 0.13 | [1] |

| HCC1937 | Triple-Negative | 1.97 ± 0.25 | [1] |

Table 3: In Vivo Antitumor Efficacy of iCARM1

| Cancer Model | Cell Line | Dosing | Outcome | Reference |

| Breast Cancer Xenograft | MCF7 | 25 mg/kg and 50 mg/kg, i.p., every other day | Significant inhibition of tumor growth | [7] |

| Breast Cancer Allograft | 4T-1 | 25 mg/kg, i.p., daily | Significant inhibition of tumor size and weight | [8] |

Key Signaling Pathways Modulated by iCARM1

iCARM1 has been shown to exert its anticancer effects by modulating key signaling pathways, primarily through the inhibition of CARM1's methyltransferase activity.

Estrogen Receptor (ERα) Signaling

In ERα-positive breast cancer, CARM1 acts as a coactivator, enhancing the transcriptional activity of the estrogen receptor. iCARM1, by inhibiting CARM1, suppresses the expression of a large set of oncogenic estrogen/ERα-target genes, thereby impeding cancer cell growth.[3][5]

Type I Interferon (IFN) Signaling

Conversely to its effect on oncogenes, CARM1 has been reported to inhibit the expression of type I interferon (IFN) and IFN-induced genes (ISGs). By inhibiting CARM1, iCARM1 upregulates the transcription of type I IFN and ISGs, which can enhance antitumor immunity.[5][6]

NF-κB Signaling (Putative Mechanism)

CARM1 is a known transcriptional coactivator of NF-κB, forming a complex with p300 and the p65 subunit of NF-κB to enhance the expression of NF-κB target genes.[9][10] While direct evidence for iCARM1's effect on this pathway is pending, its inhibition of CARM1 is expected to attenuate NF-κB-mediated transcription.

References

- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-kappaB-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

CARM1-IN-6: A Technical Guide for Researchers

Central Point, STATE, December 16, 2025 — This technical guide provides an in-depth overview of CARM1-IN-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Compound Information

This compound, also referred to as iCARM1, has emerged as a significant tool in cancer research, particularly in studies related to breast cancer.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1269199-96-3 | [4] |

| Molecular Weight | 391.51 g/mol | [4] |

| Molecular Formula | C23H29N5O | [4] |

| IC50 (CARM1) | 12.3 µM | [1][2][4] |

Mechanism of Action and Signaling Pathways

CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating gene transcription, and its dysregulation is implicated in various cancers. This compound exerts its effects by directly binding to CARM1 and inhibiting its enzymatic activity.[1][2]

The inhibition of CARM1 by this compound has been shown to impact several key signaling pathways involved in cancer progression:

-

Estrogen/ERα-Target Gene Suppression: In breast cancer cells, this compound has been demonstrated to suppress the expression of oncogenic estrogen/ERα-target genes.[1][2][3] This is significant as the estrogen receptor signaling pathway is a primary driver in a majority of breast cancers.

-

Type I Interferon (IFN) Pathway Activation: Treatment with this compound leads to the activation of Type I Interferon (IFN) and IFN-induced genes (ISGs).[1][2][3] This suggests a potential immunomodulatory role for the inhibitor, which is a promising avenue for cancer therapy.

Below is a diagram illustrating the high-level mechanism of action of this compound in the context of breast cancer.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, as described in the foundational research by Peng et al. (2024).

In Vitro Methyltransferase Assay

This assay is designed to determine the inhibitory activity of this compound on the enzymatic function of CARM1.

-

Materials:

-

Purified CARM1 protein

-

Synthetic peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)

-

This compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 20 µM)

-

Histones

-

Antibodies for immunoblotting (specific to methylated substrates)

-

-

Procedure:

-

Combine purified CARM1 protein with the synthetic peptide substrate or histones.

-

Add this compound at the specified concentrations or a vehicle control.

-

Incubate the reaction mixture to allow for the methylation reaction to occur.

-

Terminate the reaction.

-

Analyze the extent of methylation using immunoblotting with antibodies that specifically recognize the methylated form of the substrate.

-

Quantify the results to determine the IC50 value of this compound.[1][2]

-

Cell Growth and Colony Formation Assays

These assays evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Cell Lines:

-

ERα-positive breast cancer cells (e.g., MCF7)

-

Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468)

-

-

Procedure for Cell Growth (EC50 Determination):

-

Seed the cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the EC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[1]

-

-

Procedure for Colony Formation:

-

Seed a low density of cells in 6-well plates.

-

Treat with this compound or vehicle control.

-

Allow the cells to grow for a longer period (e.g., 10-14 days) until visible colonies are formed.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to assess the long-term effect of the inhibitor on cell proliferation.[1]

-

In Vivo Xenograft Studies

These experiments assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., MCF7 or MDA-MB-231) into the flanks of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomly assign the mice to treatment groups (e.g., vehicle control and this compound).

-

Administer this compound or the vehicle control according to a predetermined schedule and dosage.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., gene expression analysis).[1]

-

Below is a workflow diagram for a typical in vivo xenograft study.

References

In-Depth Technical Guide: CARM1-IN-6 Binding Affinity to CARM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor CARM1-IN-6 (also known as iCARM1) to its target, Co-activator-Associated Arginine Methyltransferase 1 (CARM1). This document details the quantitative binding parameters, the experimental protocols used for their determination, and the relevant cellular pathways affected by this interaction.

Executive Summary

This compound is a potent and selective inhibitor of CARM1, a protein arginine methyltransferase implicated in the progression of various cancers, including breast cancer. Understanding the binding affinity and mechanism of action of this compound is crucial for its development as a chemical probe and potential therapeutic agent. This guide summarizes the key binding data and provides detailed methodologies for the assays used to characterize the interaction between this compound and the CARM1 enzyme.

Data Presentation: Binding Affinity of this compound to CARM1

The binding affinity of this compound for CARM1 has been quantified using biochemical and biophysical assays. The key parameters, half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd), are summarized below.

| Parameter | Value | Assay Method | Substrate/Ligand | Source |

| IC50 | 12.3 µM | In Vitro Methylation Assay | Histone H3 Peptide | [1] |

| Kd | 6.785 x 10⁻⁷ M (0.6785 µM) | Surface Plasmon Resonance (SPR) | Immobilized CARM1 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the characterization of this compound as reported in the primary literature.

In Vitro Methylation Assay for IC50 Determination

This biochemical assay measures the enzymatic activity of CARM1 and its inhibition by this compound. The IC50 value is determined by assessing the concentration of the inhibitor required to reduce CARM1's methyltransferase activity by 50%.

Materials:

-

Recombinant purified CARM1 protein

-

Whole histone or a synthetic peptide containing Histone H3 Arginine 17 (H3R17)

-

S-adenosyl-L-methionine (SAM) (e.g., 0.5 µM)

-

This compound (iCARM1) at various concentrations

-

Reaction Buffer (50 mM Tris-HCl, pH 8.0, 20 mM KCl, 5 mM DTT, 4 mM EDTA)

-

SDS sample buffer

-

Antibodies for immunoblotting (e.g., anti-methyl-H3R17)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, CARM1 protein, and whole histone substrate.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a DMSO vehicle control.

-

Initiate the methylation reaction by adding SAM.

-

Incubate the reaction mixture at 37 °C for 1 hour.[1]

-

Stop the reaction by adding 1x SDS sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform immunoblotting using an antibody specific to the methylated substrate (e.g., H3R17me2a).

-

Quantify the band intensities to determine the extent of methylation at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time. This protocol outlines the determination of the dissociation constant (Kd) for the binding of this compound to CARM1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified CARM1 protein

-

This compound (iCARM1) at various concentrations (e.g., 6.25, 15, 25, 50, 100, and 200 μM)[1]

-

Immobilization buffers and reagents (e.g., NHS, EDC)

-

Running buffer

Procedure:

-

Immobilize the purified CARM1 protein onto the surface of the sensor chip according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized CARM1.

-

Monitor the binding and dissociation in real-time by recording the change in response units (RU).

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the resulting sensorgrams using the instrument's software to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka). The reported Kd value for iCARM1 is 6.785 × 10⁻⁷ M.[1]

In Vitro Thermal Shift Assay (TSA)

The thermal shift assay is used to confirm the direct binding of a ligand to its target protein. Ligand binding typically increases the thermal stability of the protein, resulting in a higher melting temperature (Tm).

Materials:

-

Purified GST-tagged CARM1 protein

-

This compound (iCARM1) (e.g., 20 µM)[1]

-

DMSO (vehicle control)

-

Real-time PCR instrument or differential scanning fluorimeter

-

Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

Procedure:

-

Prepare reaction mixtures containing the purified CARM1 protein in a suitable buffer, either with this compound or DMSO as a control.

-

Add the fluorescent dye to each reaction mixture.

-

Subject the samples to a temperature gradient in a real-time PCR instrument.

-

Monitor the fluorescence intensity as the temperature increases. The fluorescence will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

-

A positive shift in the Tm (ΔTm) in the presence of this compound compared to the control indicates direct binding of the inhibitor to the CARM1 protein.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the binding affinity of this compound to CARM1.

References

The Unseen Influence: A Technical Guide to the Non-Catalytic Functions of CARM1 and its Inhibitor, CARM1-IN-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coactivator-associated arginine methyltransferase 1 (CARM1), a key epigenetic regulator, has traditionally been studied for its enzymatic role in histone and non-histone protein methylation. However, a growing body of evidence reveals that CARM1 exerts significant biological influence through non-catalytic scaffolding functions, independent of its methyltransferase activity. These scaffolding roles are pivotal in orchestrating complex cellular processes including transcriptional regulation, RNA processing, and signal transduction. Understanding these non-catalytic functions is crucial for the holistic comprehension of CARM1's role in health and disease, and for the development of novel therapeutic strategies. This guide provides an in-depth exploration of the non-catalytic roles of CARM1 and introduces CARM1-IN-6 (also known as iCARM1), a recently identified inhibitor, offering insights into its mechanism of action and the experimental approaches to study these phenomena.

Non-Catalytic Scaffolding Functions of CARM1

Beyond its well-established role as a methyltransferase, CARM1 functions as a critical scaffold protein, facilitating protein-protein interactions and the assembly of multi-protein complexes. This non-catalytic activity is integral to its function as a transcriptional coactivator and its involvement in RNA splicing.[1]

Transcriptional Regulation

CARM1's scaffolding function is evident in its role as a coactivator for various transcription factors. It can bridge interactions between transcription factors, histone acetyltransferases like p300/CBP, and the basal transcription machinery, thereby enhancing gene expression. This role is not always dependent on its enzymatic activity.

-

NF-κB Signaling: CARM1 acts as a transcriptional coactivator for NF-κB, forming a complex with p300 and the p65 subunit of NF-κB.[2] This interaction enhances the recruitment of NF-κB to the promoters of its target genes.[2] While the enzymatic activity of CARM1 is required for full coactivation, its physical presence and ability to scaffold the complex are also crucial.[2]

-

p53 Signaling: CARM1 is involved in the p53-mediated DNA damage response.[3][4] It can interact with p53 and is implicated in the regulation of p53 target genes.[5][6] This interaction can influence cell cycle arrest and apoptosis, with some evidence suggesting a role for CARM1 in directing the cellular response towards survival.[3]

RNA Processing and Splicing

CARM1 plays a significant, and at times non-catalytic, role in pre-mRNA splicing.[1] It interacts with several components of the spliceosome, influencing splice site selection and alternative splicing events.[7][8]

An isoform of CARM1, CARM1-v3, regulates 5' splice site selection in a methylation-independent manner by directly interacting with U1C, a component of the U1 snRNP complex.[1] This highlights a direct scaffolding role in the splicing machinery. While the full-length CARM1 can methylate splicing factors to modulate their function, the existence of catalytically independent mechanisms underscores the importance of its scaffolding capabilities in RNA metabolism.[1][7][8]

This compound (iCARM1): A Novel Inhibitor

This compound, also referred to as iCARM1, is a recently identified small molecule inhibitor of CARM1.[9][10] Unlike some other inhibitors that have been developed, iCARM1 has been characterized for its ability to potently suppress breast cancer cell growth both in vitro and in vivo.[11][12][13]

Mechanism of Action

iCARM1 was discovered through virtual screening and has been shown to bind to the substrate-binding pocket of CARM1.[9][11] Its inhibitory action is primarily directed at the enzymatic activity of CARM1.[9][14] However, by occupying the substrate-binding site, it may also allosterically modulate CARM1's conformation and its ability to engage in certain protein-protein interactions, thereby potentially affecting its non-catalytic functions. Further research is needed to fully elucidate the impact of iCARM1 on the scaffolding roles of CARM1.

Quantitative Data for this compound (iCARM1)

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Method | Reference |

| IC50 | 12.3 µM | In vitro methylation assay (peptide substrate) | [9][10][14][15][16] |

| Kd | 0.67 µM (678.5 nM) | Surface Plasmon Resonance (SPR) | [11][14][15][17] |

Experimental Protocols

Investigating the non-catalytic functions of CARM1 and the effects of inhibitors like this compound requires specific experimental approaches.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to determine if two proteins interact within a cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the "bait" protein (e.g., anti-CARM1)

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 1x SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies for Western blotting (against bait and putative interacting "prey" proteins)

Procedure:

-

Cell Lysis: Lyse cultured cells expressing the proteins of interest.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and prey proteins.

Assays with Enzyme-Dead CARM1 Mutants

To specifically study non-catalytic functions, it is essential to use a CARM1 mutant that lacks methyltransferase activity but retains its structural integrity. A common enzyme-dead mutant is generated by a point mutation in the catalytic domain (e.g., E267Q).

Procedure:

-

Construct Generation: Create expression vectors for both wild-type (WT) CARM1 and an enzyme-dead (ED) CARM1 mutant.

-

Cell Transfection: Transfect cells with either the WT or ED CARM1 construct.

-

Functional Assays: Perform functional assays, such as reporter gene assays or co-immunoprecipitation, to compare the activity of WT and ED CARM1. Any function retained by the ED mutant can be attributed to a non-catalytic mechanism.

In Vitro Methylation Assay for this compound (iCARM1) Characterization

This assay is used to determine the IC50 of an inhibitor.[9][14]

Materials:

-

Recombinant purified CARM1 protein

-

Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound (iCARM1) at various concentrations

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the reaction buffer, CARM1 protein, peptide substrate, and varying concentrations of iCARM1.

-

Initiate Reaction: Add ³H-SAM to initiate the methylation reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Stop Reaction: Stop the reaction by adding a quenching buffer.

-

Measure Methylation: Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that a drug binds to its target protein in a cellular environment.[11][14][17]

Materials:

-

Cultured cells

-

This compound (iCARM1)

-

PBS

-

Thermal cycler

-

Lysis buffer

-

Western blot reagents

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or iCARM1.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis: Lyse the cells to release the proteins.

-

Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.

-

Western Blot Analysis: Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of iCARM1 indicates target engagement.

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The non-catalytic functions of CARM1 are emerging as critical aspects of its biology, with profound implications for our understanding of gene regulation and cellular signaling. Its role as a molecular scaffold adds a new layer of complexity to its function and presents novel opportunities for therapeutic intervention. The development of inhibitors like this compound (iCARM1) provides valuable tools to dissect the enzymatic contributions of CARM1. Future research should focus on developing probes and inhibitors that can specifically modulate CARM1's non-catalytic scaffolding functions. Such advancements will be instrumental in developing more targeted and effective therapies for diseases where CARM1 is dysregulated, including various cancers. A deeper understanding of the interplay between CARM1's enzymatic and non-enzymatic roles will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53: The Multifaceted Roles of Covalent Modifications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The arginine methyltransferase CARM1 regulates the coupling of transcription and mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

CARM1-IN-6 (iCARM1): A Technical Guide on its Effects on Histone and Non-Histone Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is integral to a multitude of cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Dysregulation of CARM1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.[1][2] This technical guide provides an in-depth analysis of CARM1-IN-6, also known as iCARM1, a selective inhibitor of CARM1. We will explore its impact on both histone and non-histone substrates, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support researchers and drug development professionals in their study of CARM1 modulation.

Introduction to CARM1 and the Inhibitor this compound (iCARM1)

CARM1 is a type I protein arginine methyltransferase that plays a pivotal role in gene expression by methylating a variety of proteins.[3] Its histone substrates primarily include histone H3 at arginines 17 and 26 (H3R17 and H3R26), modifications associated with transcriptional activation.[3][4] Beyond histones, CARM1 targets a wide array of non-histone proteins, such as the transcriptional coactivators p300/CBP and SRC-3, the chromatin remodeler BAF155, and RNA-binding proteins like PABP1, thereby influencing a diverse range of cellular functions.[2][5][6]

This compound (iCARM1) has been identified as a potent and selective inhibitor of CARM1.[2][7] Discovered through virtual screening, iCARM1 has demonstrated greater efficacy in inhibiting CARM1's enzymatic activity and suppressing breast cancer cell growth compared to other known inhibitors like EZM2302 and TP-064.[2] This guide will delve into the specific effects of iCARM1 on CARM1's methyltransferase activity towards its key substrates.

Quantitative Data on the Effects of this compound (iCARM1)

The inhibitory activity of this compound (iCARM1) has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from studies on this inhibitor.

| Parameter | Value | Substrate | Assay Type | Reference |

| IC50 | 12.3 µM | Synthetic peptide with H3R17 | In vitro methylation assay | [2][7] |

| Kd | 6.785 x 10⁻⁷ M | Recombinant CARM1 protein | Surface Plasmon Resonance (SPR) | [2] |

Table 1: Biochemical Inhibition Data for this compound (iCARM1)

| Cell Line | Assay | Effect | Concentration | Reference |

| MCF7 | Gene Expression (RNA-seq) | Downregulation of 388 estrogen-induced genes | 5 µM | [2] |

| MCF7 | Gene Expression (RNA-seq) | Upregulation of 158 Type I IFN and ISGs | 5 µM | [2] |

| MCF7 | Immunoblotting | Inhibition of CARM1-mediated histone methylation | 0.01-20 µM | [2] |

Table 2: Cellular Effects of this compound (iCARM1)

Effects on Histone and Non-Histone Substrates

Histone Substrates

CARM1 is well-established as a methyltransferase for histone H3 at positions R17 and R26, marks that are generally associated with active transcription.[3][4] Treatment of breast cancer cells with iCARM1 has been shown to inhibit global histone H3 methylation in a dose-dependent manner, as evidenced by immunoblotting.[2] This suggests that iCARM1 effectively blocks the catalytic activity of CARM1 towards its core histone substrates within a cellular context.

Non-Histone Substrates

The functional repertoire of CARM1 extends to a multitude of non-histone proteins involved in critical cellular processes.[5][6] Key non-histone substrates include:

-

BAF155: A core subunit of the SWI/SNF chromatin-remodeling complex. CARM1-mediated methylation of BAF155 is implicated in promoting cancer cell migration and metastasis.[2]

-

p300/CBP: Histone acetyltransferases that act as transcriptional coactivators.[6]

-

PABP1 (Poly(A)-binding protein 1): Involved in mRNA stability and translation.[6]

-

MED12: A subunit of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[2]

iCARM1's inhibitory action extends to these non-histone substrates. For instance, studies have shown that similar to CARM1 knockdown, iCARM1 treatment leads to a significant downregulation of estrogen/ERα-target genes in breast cancer cells.[2] This indicates that iCARM1 disrupts the co-activating function of CARM1 in transcriptional regulation, which is often mediated through the methylation of non-histone coactivators and chromatin remodelers.

Furthermore, iCARM1 has been observed to activate the transcription of type I interferon (IFN) and IFN-induced genes (ISGs).[2] This suggests that CARM1 may play a role in suppressing anti-tumor immune responses, and its inhibition by iCARM1 can reverse this effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound (iCARM1).

In Vitro Methylation Assay

This assay is used to directly measure the enzymatic activity of CARM1 and the inhibitory effect of compounds like iCARM1.

Protocol:

-

Reaction Setup: Combine purified recombinant CARM1 protein with a synthetic peptide substrate (e.g., a peptide containing the H3R17 sequence) in a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of iCARM1 (e.g., 0.01, 0.1, 1, 10, and 20 µM) or a vehicle control (DMSO) to the reaction mixtures.

-

Initiation of Reaction: Start the methylation reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM).

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by immunoblotting using an antibody specific for the methylated substrate (e.g., anti-H3R17me2a). The signal intensity is quantified to determine the extent of inhibition and calculate the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within cells.

Protocol:

-

Cell Treatment: Treat cells (e.g., HEK293T overexpressing Flag-tagged CARM1) with iCARM1 (e.g., 20 µM) or DMSO for a defined period.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Analysis: Analyze the amount of soluble CARM1 protein at each temperature point by Western blotting using a CARM1-specific antibody.[2] A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.

RNA-Sequencing (RNA-seq) for Gene Expression Analysis

RNA-seq is used to assess the global impact of CARM1 inhibition on gene transcription.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., MCF7) and treat with iCARM1 (e.g., 5 µM) or a control for a specified duration. In studies involving hormonal regulation, cells may be stripped of hormones and then stimulated with estrogen in the presence or absence of the inhibitor.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. This involves read mapping, transcript quantification, and statistical analysis.[2]

Visualizations

Signaling Pathways and Logical Relationships

dot

Caption: CARM1 signaling and inhibition by iCARM1.

Experimental Workflows

dot

Caption: In Vitro Methylation Assay Workflow.

dot

Caption: RNA-Sequencing Experimental Workflow.

Conclusion

This compound (iCARM1) is a valuable tool for probing the multifaceted roles of CARM1 in cellular physiology and disease. Its ability to potently and selectively inhibit CARM1's methyltransferase activity towards both histone and a wide range of non-histone substrates makes it a powerful agent for dissecting CARM1-dependent signaling pathways. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting CARM1. Future studies will likely continue to uncover the intricate mechanisms by which CARM1 and its inhibitors modulate gene expression, chromatin architecture, and cellular fate, paving the way for novel therapeutic strategies in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted roles of CARM1 beyond histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Role of CARM1 in transcriptional regulation

An In-depth Technical Guide on the Role of CARM1 in Transcriptional Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a pivotal enzyme that regulates gene expression through the methylation of arginine residues on both histone and non-histone proteins. As a Type I PRMT, it catalyzes asymmetric dimethylation, primarily targeting Histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks strongly associated with transcriptionally active chromatin.[1][2][3] Beyond histones, CARM1 methylates a plethora of substrates, including transcriptional coactivators like p300/CBP and components of chromatin remodeling complexes, thereby influencing a wide array of cellular processes.[4][5][6][7] Its dysregulation is implicated in numerous pathologies, particularly cancer, making it a prominent target for therapeutic intervention.[8][9][10] This guide provides a comprehensive overview of CARM1's mechanisms in transcriptional control, summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows.

Core Mechanisms of Transcriptional Regulation by CARM1

CARM1 functions as a versatile transcriptional coactivator, recruited to gene promoters by a variety of transcription factors, including nuclear hormone receptors (e.g., Estrogen Receptor α), NF-κB, p53, and STAT5.[6][10][11][12] Its regulatory function is executed through several key mechanisms:

-

Histone Methylation: CARM1's best-characterized function is the asymmetric dimethylation of H3R17 and H3R26.[3] These epigenetic marks serve to relax chromatin structure, creating a permissive environment for the transcriptional machinery to access DNA.[13] The methylation of H3R17, in particular, can facilitate the recruitment of other coactivator complexes.[3][13]

-

Non-Histone Substrate Methylation: CARM1 methylates a wide range of non-histone proteins to fine-tune their function. Key targets include:

-

p300/CBP: Methylation of the p300/CBP histone acetyltransferases (HATs) by CARM1 can modulate their activity and interactions with other proteins, creating a synergistic effect on transcriptional activation.[6][7][11] In some contexts, methylation can also block interactions, acting as a transcriptional switch.[14]

-

p160 Steroid Receptor Coactivators (SRCs): CARM1 methylates members of the p160 family (e.g., SRC-2/GRIP1, SRC-3), which enhances their coactivator function in nuclear receptor signaling.[6][7]

-

Chromatin Remodelers: CARM1 directly methylates core subunits of chromatin remodeling complexes. For example, it methylates BAF155, a component of the SWI/SNF complex, which can redirect the complex to specific genomic regions, such as c-Myc pathway genes, to promote tumor progression.[5][15] It also interacts with and hypermethylates the NuRD complex.[16][17]

-

-

Coupling Transcription and mRNA Processing: CARM1 has been shown to methylate splicing factors, such as CA150 and SAP49.[4][18] This activity links transcriptional activation with pre-mRNA splicing, and CARM1 has been shown to promote exon skipping in an enzyme-dependent manner.[18][19]

CARM1 in Key Signaling Pathways

CARM1 is a critical node in several signaling pathways central to cellular homeostasis and disease.

NF-κB Signaling Pathway

Nuclear factor kappaB (NF-κB) is a master regulator of genes involved in inflammation and cell survival. CARM1 acts as a novel transcriptional coactivator for NF-κB. Upon stimulation by signals like TNFα, CARM1 is recruited to NF-κB target gene promoters where it forms a complex with the p65 subunit of NF-κB and p300.[11] CARM1 enhances NF-κB recruitment to its DNA binding sites and methylates H3R17, synergizing with p300's acetyltransferase activity to robustly activate a subset of NF-κB target genes.[11] The enzymatic activities of both CARM1 and p300 are required for this full cooperative effect.[11]

DNA Damage Response (DDR)

In response to genotoxic stress, CARM1 plays a crucial role in the p53-mediated DNA damage response. Following DNA damage, the ATM kinase is activated, which in turn promotes the activity of tumor suppressors like p53 and BRCA1.[20] CARM1 is recruited to p53 target genes, where it methylates both histone H3 and the coactivator p300. This action is essential for the formation of a coactivator complex involving BRCA1, leading to the expression of cell cycle arrest genes like p21 and Gadd45.[20] Interestingly, CARM1, p300, and BRCA1 are required for the cell cycle arrest branch of the DDR but not for the apoptosis branch (e.g., expression of Bax or PUMA), positioning CARM1 as a key decision point between cell survival/repair and apoptosis.[20]

Quantitative Data Summary

Quantitative analysis is essential for evaluating the efficacy of CARM1-targeted therapies and understanding its biochemical properties.

Table 1: Inhibitory Activity of Small Molecules against CARM1

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various small-molecule inhibitors against CARM1's methyltransferase activity.

| Inhibitor Compound | Assay Type | Substrate | IC₅₀ Value | Reference |

| iCARM1 | In vitro methylation | Synthetic H3 peptide | 12.3 µM | [8] |

| EZM2302 | In vitro methylation | Synthetic H3 peptide | > 25 µM | [8] |

| TP-064 | In vitro methylation | Synthetic H3 peptide | > 25 µM | [8] |

| Compound 9 | Biochemical assay | Histone H3 | 94 ± 23 nM | [10] |

| Compound 14 | Biochemical assay | Histone H3 | 50 ± 14 nM | [10] |

| Compound 15 | Biochemical assay | Histone H3 | 67 ± 9 nM | [10] |

Table 2: Binding Affinity and Degradation Efficiency

This table includes dissociation constants (Kd) for inhibitor binding and degradation constants (DC₅₀) for PROTACs.

| Compound | Interaction Type | Target | Kd / DC₅₀ Value | Reference |

| iCARM1 | Binding (SPR) | CARM1 Protein | 6.785 x 10⁻⁷ M | [8] |

| PROTAC 3b | Degradation (PROTAC) | CARM1 Protein | DC₅₀ = 8 nM | [21] |

Table 3: CARM1-Dependent Gene Expression Changes

This table provides examples of quantitative changes in the expression of CARM1 target genes upon its depletion in mouse embryonic lung tissue.

| Gene Symbol | Gene Name | Function | Expression Change (Carm1Δ/Δ vs. WT) | Reference |

| Aqp5 | Aquaporin 5 | Water channel, AT1 cell marker | ~80% decrease | [22] |

| T1a | Podoplanin | AT1 cell marker | ~75% decrease | [22] |

| Hopx | HOP homeobox | AT1 cell marker | ~80% decrease | [22] |

| E2f1 | E2F transcription factor 1 | Cell cycle progression | Reduced expression | [22] |

| Ccne1 | Cyclin E1 | Cell cycle progression | Reduced expression | [22] |

Experimental Protocols

Detailed methodologies are crucial for studying CARM1's function. Below are protocols for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of CARM1 or to map the locations of CARM1-mediated histone modifications (e.g., H3R17me2a).

Objective: To map the genomic loci occupied by CARM1.

Materials:

-

Cells of interest (e.g., 1x10⁷ HeLa cells)

-

Formaldehyde (B43269) (37%)

-

Ice-cold PBS

-

Lysis Buffers (e.g., RIPA-150)

-

Protease Inhibitor Cocktail

-

Sonicator (e.g., Bioruptor)

-

ChIP-grade anti-CARM1 antibody

-

Protein A/G magnetic beads

-

Wash Buffers (Low salt, high salt, LiCl)

-

Elution Buffer (SDS, sodium bicarbonate)

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine for 5 minutes.[1][23]

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells to release nuclei.

-

Chromatin Shearing: Resuspend nuclei in a suitable buffer and sonicate to shear chromatin into fragments of 200-600 bp.

-

Immunoprecipitation (IP): Pre-clear chromatin with Protein A/G beads. Incubate the cleared chromatin with a ChIP-grade anti-CARM1 antibody overnight at 4°C.[1]

-

Immune Complex Capture: Add Protein A/G magnetic beads to the IP reaction and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[1]

-

Washing: Pellet the beads and perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.[1]

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome and use peak-calling algorithms to identify CARM1 binding sites.

In Vitro Methyltransferase Assay

This assay measures the enzymatic activity of purified CARM1 on a specific substrate, often used for inhibitor screening.

Objective: To quantify the methyltransferase activity of CARM1 and assess the potency of inhibitors.

Materials:

-

Purified recombinant CARM1 enzyme

-

Substrate (e.g., purified Histone H3, or a synthetic peptide like H3 21-44)[8][24]

-

Methyl donor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) for radioactive assays or S-adenosyl-L-methionine (SAM) for non-radioactive assays.[25]

-

Methyltransferase reaction buffer (e.g., 25 mM Tris-HCl, 25 mM NaCl)[25]

-

CARM1 inhibitor compounds for testing

-

Method for detection:

Protocol (Radioactive Filter Paper Method):

-

Reaction Setup: In a microtiter plate, prepare reaction mixtures containing methyltransferase buffer, the substrate (e.g., 5 µg Histone H3), and varying concentrations of the test inhibitor.

-

Enzyme Addition: Add purified CARM1 enzyme to each well to start the reaction.

-

Initiation: Add ³H-SAM to initiate the methyl transfer. Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).[25]

-

Stopping the Reaction: Spot a portion of each reaction mixture onto P81 phosphocellulose filter paper. Immediately immerse the filter paper in a wash buffer (e.g., 10 mM sodium phosphate) to stop the reaction and wash away unincorporated ³H-SAM.

-

Washing: Wash the filter paper several times to remove all free radiolabel.

-

Detection: Dry the filter paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value.

CARM1 in Drug Development

The overexpression of CARM1 in a variety of cancers, including breast, prostate, and lung cancer, and its correlation with poor prognosis have established it as a compelling therapeutic target.[3][8][10] Its enzymatic activity is essential for its cellular functions, indicating that small molecule inhibitors can effectively incapacitate its oncogenic roles.[29]

-

Small Molecule Inhibitors: Several potent and selective small-molecule inhibitors have been developed, such as TP-064 and EZM2302.[8][30] These compounds have been instrumental as chemical probes to dissect CARM1's functions and have shown efficacy in suppressing cancer cell growth in preclinical models.[8][9] However, these inhibitors can have distinct pharmacological profiles, with some affecting nuclear histone methylation more profoundly than others, highlighting the need for context-specific inhibitor selection.[30]

-

PROTAC Degraders: To overcome the limitations of inhibitors, Proteolysis Targeting Chimeras (PROTACs) for CARM1 have been developed. These molecules link a CARM1-binding ligand to an E3 ligase ligand, targeting the CARM1 protein for proteasomal degradation.[21] CARM1 PROTACs have demonstrated potent and highly selective degradation of CARM1 at nanomolar concentrations, leading to the downregulation of substrate methylation and inhibition of cancer cell migration.[21]

Conclusion